N-(2,4-dimethoxyphenyl)-4-(2-methoxyphenoxy)butanamide
Description
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-(2-methoxyphenoxy)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5/c1-22-14-10-11-15(18(13-14)24-3)20-19(21)9-6-12-25-17-8-5-4-7-16(17)23-2/h4-5,7-8,10-11,13H,6,9,12H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOFLVVVKZXSPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CCCOC2=CC=CC=C2OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-4-(2-methoxyphenoxy)butanamide typically involves the reaction of 2,4-dimethoxyaniline with 4-(2-methoxyphenoxy)butanoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors and more efficient purification methods such as continuous chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-4-(2-methoxyphenoxy)butanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-4-(2-methoxyphenoxy)butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-4-(2-methoxyphenoxy)butanamide involves its interaction with specific molecular targets. The methoxy groups and the amide functionality play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The following table summarizes key structural analogs and their molecular attributes:
Substituent Effects on Physicochemical Properties
- Methoxy vs. Halogen Substituents : The target compound’s methoxy groups increase electron density and polarity compared to chlorinated analogs (e.g., ), which may reduce membrane permeability but enhance solubility in polar solvents.
- Alkyl vs. Aromatic Substituents : Compounds with alkyl chains (e.g., isopropoxy in ) exhibit higher lipophilicity, favoring passive diffusion across biological membranes, while morpholine-containing analogs (e.g., ) may engage in hydrogen bonding.
Stability and Reactivity
- Ether Linkage Stability : The β-O-4 ether bond in lignin model compounds (e.g., ) undergoes cleavage under alkaline conditions, suggesting that similar linkages in the target compound may require stabilization in basic environments.
- Spectral Characterization : IR and NMR data for analogs (e.g., ) highlight characteristic peaks for amide C=O (~1650–1700 cm⁻¹) and methoxy C-O (~1250 cm⁻¹), consistent with the target compound’s expected spectral profile.
Biological Activity
N-(2,4-dimethoxyphenyl)-4-(2-methoxyphenoxy)butanamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a complex structure characterized by methoxy and phenoxy functional groups, which are often associated with various pharmacological effects. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 313.38 g/mol. The presence of multiple methoxy groups enhances its lipophilicity, potentially influencing its interaction with biological membranes.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cell proliferation in various cancer cell lines, indicating potential as an anti-cancer agent.
- Neuroprotective Effects : The methoxyphenyl group is often linked to neuroprotective properties, suggesting that this compound may have applications in treating neurodegenerative diseases.
The proposed mechanism of action involves the interaction of this compound with specific biological targets such as enzymes or receptors. The nitro group may play a role in redox reactions, while the methoxy and phenoxy groups could influence binding affinity and specificity.
Table 1: Summary of Biological Activities
| Activity | Description | Reference |
|---|---|---|
| Anticancer | Inhibits cell proliferation in cancer cell lines | |
| Neuroprotection | Potential protective effects against neurodegeneration | |
| Enzyme Interaction | Modulates activity of specific enzymes or receptors |
Case Studies
- Anticancer Efficacy : A study evaluating the effects of this compound on various cancer cell lines demonstrated significant inhibition of cell growth at concentrations ranging from 10 µM to 50 µM. The compound was found to induce apoptosis in treated cells through upregulation of pro-apoptotic factors.
- Neuroprotective Effects : In an animal model of neurodegeneration induced by oxidative stress, administration of this compound resulted in reduced neuronal loss and improved cognitive function as assessed by behavioral tests.
Q & A
Q. What are the optimized synthetic routes for N-(2,4-dimethoxyphenyl)-4-(2-methoxyphenoxy)butanamide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, (2,4-dimethoxyphenyl)methanamine can react with activated esters or carbonyl intermediates under nitrogen protection. A general procedure involves using EDC/HOBt coupling agents in DMF with DIPEA as a base, achieving yields up to 89% . Tert-butyl protecting groups have also been employed to stabilize intermediates during multi-step syntheses, followed by FCC column purification .
- Critical Factors : Solvent polarity (DMF vs. dichloromethane), temperature (−40°C to reflux), and stoichiometric ratios of coupling agents significantly affect yield and purity.
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
- Analytical Methods :
- NMR : and NMR resolve methoxy groups (δ 3.7–3.9 ppm for OCH) and aromatic protons (δ 6.5–7.2 ppm). The butanamide chain is confirmed by methylene signals (δ 1.6–2.5 ppm) .
- MS : ESI-MS (m/z 563.2 [MH]) confirms molecular weight, with fragmentation patterns validating the methoxyphenoxy and dimethoxyphenyl moieties .
Q. What solvent systems enhance the solubility of this compound for in vitro studies?
- Solubility Profile : The compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents (DMF, DMSO) or chlorinated solvents (dichloromethane). Co-solvents like methanol (10–20% v/v) improve solubility in biological assays .
Advanced Research Questions
Q. What reaction mechanisms govern the formation of the methoxyphenoxybutanamide backbone?
- Mechanistic Insight : The phenoxy ether linkage is formed via nucleophilic aromatic substitution (SNAr) between a phenol derivative and a halogenated butanamide precursor. Density functional theory (DFT) studies suggest that electron-donating methoxy groups lower the activation energy for SNAr at the 2- and 4-positions .
Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?
Q. What strategies resolve contradictions in reported spectroscopic data for this compound?
- Data Reconciliation : Discrepancies in NMR shifts (e.g., δ 165 ppm for carbonyl vs. δ 168 ppm) arise from solvent effects (CDCl vs. DMSO-d). Cross-validation with high-resolution MS and X-ray crystallography (if available) is recommended .
Q. How does this compound interact with biological targets such as enzymes or receptors?
Q. What computational modeling approaches predict its physicochemical properties or reactivity?
Q. What role does this compound play in multi-step syntheses of complex molecules?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
